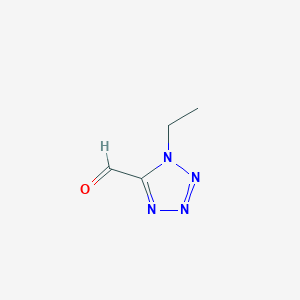

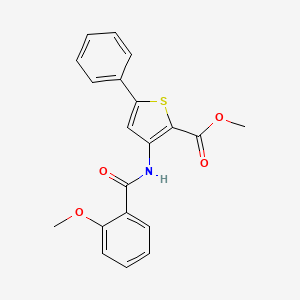

![molecular formula C12H10O5S B2959882 3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid CAS No. 260356-96-5](/img/structure/B2959882.png)

3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis and Chemical Reactions

Cascade Carboxylative Annulation

A novel method involving Pd(II)-mediated cascade carboxylative annulation has been developed to construct benzo[b]furan-3-carboxylic acids from precursors. This method is significant for forming three new bonds in one step, demonstrating an innovative approach to synthesizing complex furan derivatives. The mechanism was supported by side reaction observations and an O-labeling study, highlighting the method's efficiency and mechanistic insights (Liao et al., 2005).

Diels–Alder and Dehydration Reactions

Research has explored the synthesis of benzoic acid from biomass-derived furan and acrylic acid through Diels–Alder and subsequent dehydration reactions. This two-step reaction protocol emphasizes minimizing side reactions, showcasing an eco-friendly and efficient method for obtaining benzoic acid, a fundamental building block in organic synthesis (Mahmoud et al., 2015).

Applications in Organic Synthesis

Synthesis of Benzo[b]furans

A methodology has been reported for synthesizing 2-aryl-3-substituted benzo[b]furans from benzyl 2-halophenyl ethers. This method involves lithiation and subsequent reactions with carboxylic esters, followed by acid-catalyzed dehydration, offering a route to obtain a variety of 2-aryl-3-substituted benzo[b]furans with moderate to good overall yields (Sanz et al., 2006).

Furan Functionalization

The C-H bond activation/borylation of furans catalyzed by a half-sandwich iron N-heterocyclic carbene complex demonstrates a method for functionalizing furans. This process includes C-H bond cleavage and is applied to the dehydrogenative coupling of furans with pinacolborane, illustrating a potential strategy for introducing boryl groups into furan rings (Hatanaka et al., 2010).

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

3-(benzenesulfonylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5S/c13-12(14)11-9(6-7-17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXYZFVAHPQTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=C(OC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

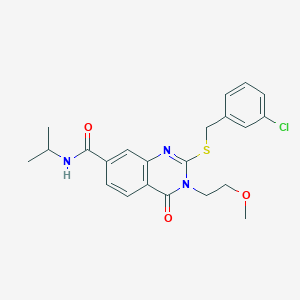

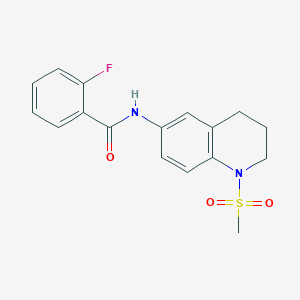

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)

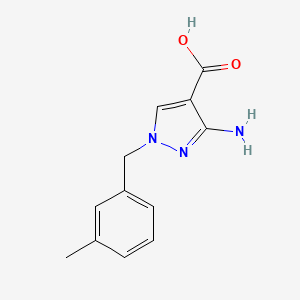

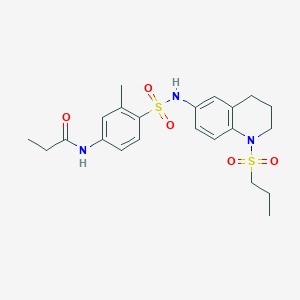

![2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2959802.png)

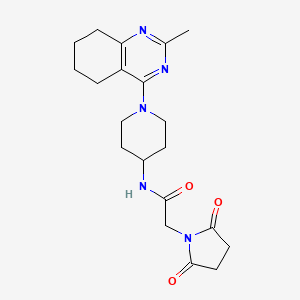

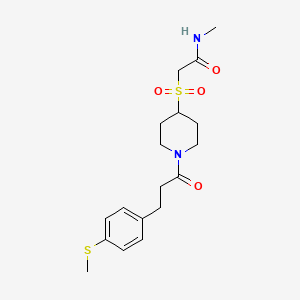

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)

methanone](/img/structure/B2959812.png)

![4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2959821.png)

![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)